Dual TGR5/FXR Mechanism for GLP-1 Secretion
In diabetic mouse models, hyocholic acid (HCA) administration improved serum fasting GLP-1 secretion and glucose homeostasis to a greater extent than tauroursodeoxycholic acid (TUDCA) [1]. Mechanistically, HCA uniquely engages a dual receptor mechanism: it simultaneously activates the G-protein-coupled bile acid receptor TGR5 and inhibits the farnesoid X receptor (FXR) in enteroendocrine cells, a combination not found in other bile acid species [1]. In STC-1 and NCI-H716 enteroendocrine cells, HCA (25 and 50 μM, 24 hours) upregulated glucagon gene transcription and GLP-1 protein secretion .
| Evidence Dimension | In vivo efficacy on fasting GLP-1 secretion and glucose homeostasis |
|---|---|
| Target Compound Data | HCA improved serum fasting GLP-1 secretion and glucose homeostasis in diabetic mouse models (100 mg/kg/day, oral) [1]. |
| Comparator Or Baseline | Tauroursodeoxycholic acid (TUDCA) at equivalent dosing |
| Quantified Difference | HCA demonstrated greater improvement than TUDCA; exact fold change not specified but reported as superior [1]. |
| Conditions | Diabetic mouse models; oral administration of 100 mg/kg/day |
Why This Matters
The unique dual TGR5/FXR mechanism enables research on a distinct signaling node for GLP-1 regulation that cannot be replicated using cholic acid, chenodeoxycholic acid, or ursodeoxycholic acid.
- [1] Zheng X, Chen T, Jiang R, et al. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism. Cell Metabolism. 2021;33(4):791-803.e7. doi:10.1016/j.cmet.2020.11.017 View Source
